[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid is a complex organic compound that features both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid typically involves multiple steps, starting with the preparation of 2,4-dichlorobenzyl chloride. This intermediate can be synthesized through the chlorination of 2,4-dichlorotoluene . The next step involves the reaction of 2,4-dichlorobenzyl chloride with an amine to form the corresponding amide. This amide is then reacted with phenylacetic acid under specific conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance reaction rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorobenzyl group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of [{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic acid: Shares the dichlorobenzyl group but lacks the amine and phenylacetic acid components.
Phenylacetic acid: Contains the phenyl group but does not have the dichlorobenzyl or amine groups.
Dichloroacetic acid: Similar in having chlorine atoms but differs in its overall structure and properties.
Uniqueness
[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid is unique due to its combination of dichlorobenzyl and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(N-[2-[(2,4-dichlorophenyl)methylamino]-2-oxoethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-13-7-6-12(15(19)8-13)9-20-16(22)10-21(11-17(23)24)14-4-2-1-3-5-14/h1-8H,9-11H2,(H,20,22)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPLMKWWDQHDDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301152237 |
Source
|
Record name | Glycine, N-[2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142205-18-2 |
Source
|
Record name | Glycine, N-[2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-N-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142205-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.